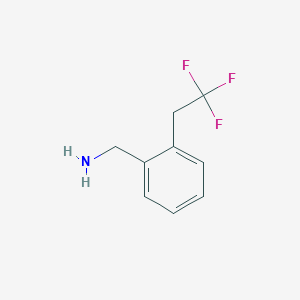

2-(2,2,2-Trifluoro-ethyl)-benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(2,2,2-trifluoroethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRJPAJYPWNTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2,2,2-Trifluoro-ethyl)-benzylamine

Introduction

Fluorinated organic molecules are of paramount importance in modern medicinal chemistry and drug development. The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 2-(2,2,2-trifluoro-ethyl)-benzylamine scaffold is a key building block in the synthesis of a variety of pharmacologically active compounds. However, the synthesis of such molecules presents unique challenges due to the strong electron-withdrawing nature of the trifluoroethyl group, which can influence the reactivity of the aromatic ring and adjacent functional groups.[2] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

Synthetic Strategy 1: Nucleophilic Alkylation of Amines

A direct and classical approach to the synthesis of this compound is through the nucleophilic substitution reaction between an amine and a suitable 2-(2,2,2-trifluoro-ethyl)-benzyl halide. This method relies on the preparation of a reactive electrophilic precursor, typically 2-(trifluoromethyl)benzyl bromide.

Synthesis of the Key Intermediate: 2-(Trifluoromethyl)benzyl Bromide

The most common and efficient method for the synthesis of 2-(trifluoromethyl)benzyl bromide is the benzylic bromination of 2-(trifluoromethyl)toluene. This reaction proceeds via a free-radical mechanism, often initiated by light or a radical initiator like AIBN, with N-bromosuccinimide (NBS) serving as the brominating agent. The trifluoromethyl group's electron-withdrawing nature favors substitution at the benzylic position over aromatic bromination.[3]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzyl Bromide

-

Reaction Setup: To a solution of 2-(trifluoromethyl)toluene (1.0 eq.) in a non-polar solvent such as carbon tetrachloride or cyclohexane, add N-bromosuccinimide (NBS) (1.05 eq.).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitoring: Monitor the reaction progress by TLC or GC to ensure the consumption of the starting material and minimize the formation of the dibrominated byproduct.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(trifluoromethyl)benzyl bromide, which can be further purified by vacuum distillation.

Sources

physicochemical properties of 2-(2,2,2-Trifluoro-ethyl)-benzylamine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,2,2-Trifluoro-ethyl)-benzylamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core . As a novel derivative of benzylamine, understanding its fundamental characteristics is paramount for its application in medicinal chemistry and materials science. This document synthesizes predicted data with established principles of physical organic chemistry to offer a robust profile of the molecule. We will delve into its structural attributes, predicted physical properties, and expected spectroscopic signatures. Furthermore, this guide outlines a plausible synthetic pathway and discusses the necessary safety protocols, providing a foundational resource for researchers engaging with this compound.

Introduction and Structural Elucidation

This compound, systematically named (2-(2,2,2-trifluoroethyl)phenyl)methanamine, is an organic compound featuring a benzylamine core substituted at the ortho position with a 2,2,2-trifluoroethyl group. The introduction of the trifluoromethyl moiety is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The specific placement of this group at the ortho position is expected to introduce unique steric and electronic effects compared to its meta and para isomers, influencing its conformation and reactivity.

The structural formula and key identifiers are presented below:

-

IUPAC Name: (2-(2,2,2-Trifluoroethyl)phenyl)methanamine

-

Molecular Formula: C₉H₁₀F₃N

-

Molecular Weight: 189.18 g/mol [1]

-

Canonical SMILES: C1=CC=C(C(=C1)CC(F)(F)F)CN

-

InChI Key: VESAIDYCLWTAAV-UHFFFAOYSA-N[1]

Predicted Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. Therefore, a combination of data from its isomers and computational predictions are utilized to build a reliable physicochemical profile.

| Property | Predicted/Estimated Value | Remarks and Comparative Analysis |

| Boiling Point | ~210-220 °C | The predicted boiling point for the meta-isomer is 203.3 ± 40.0 °C[2]. The ortho-isomer may exhibit a slightly higher boiling point due to potential intramolecular hydrogen bonding between the amine and the fluorine atoms, which is not possible in the meta and para isomers. For comparison, the boiling point of unsubstituted benzylamine is 185 °C[3]. |

| Melting Point | Not available | Expected to be a low-melting solid or a liquid at room temperature, similar to many substituted benzylamines. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | The presence of the trifluoroethyl group increases lipophilicity compared to benzylamine. The amine group allows for hydrogen bonding with water, but the overall hydrophobic character of the molecule will limit aqueous solubility. Benzylamine itself is miscible with water[3]. |

| pKa (of the conjugate acid) | ~8.5 - 9.0 | The pKa of the conjugate acid of benzylamine is 9.34[3]. The electron-withdrawing trifluoroethyl group is expected to decrease the basicity of the amine, thus lowering the pKa of its conjugate acid. The effect will be more pronounced at the ortho position compared to the meta and para positions due to proximity. The pKa of 2,2,2-trifluoroethylamine's conjugate acid is significantly lower, around 5.7, due to the direct proximity of the electron-withdrawing group to the amine[4]. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | This is an estimate based on the increased lipophilicity from the trifluoroethyl group. |

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and trifluoroethyl protons.

-

Aromatic Protons (Ar-H): Four signals in the range of δ 7.1-7.4 ppm. The ortho-substitution will lead to a complex splitting pattern.

-

Benzylic Protons (-CH₂-NH₂): A singlet at approximately δ 3.8-4.0 ppm.

-

Trifluoroethyl Protons (-CH₂-CF₃): A quartet at approximately δ 3.2-3.4 ppm, with coupling to the three fluorine atoms (³JHF).

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range (δ 1.5-3.0 ppm) and is exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR will be characterized by the signals from the aromatic ring, the benzylic carbon, and the trifluoroethyl group.

-

Aromatic Carbons: Six signals in the range of δ 125-140 ppm. The carbon attached to the trifluoroethyl group will appear as a quartet due to C-F coupling.

-

Benzylic Carbon (-CH₂-NH₂): A signal around δ 45-50 ppm.

-

Trifluoroethyl Methylene Carbon (-CH₂-CF₃): A quartet around δ 40 ppm (²JCF).

-

Trifluoromethyl Carbon (-CF₃): A quartet around δ 125 ppm (¹JCF).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern will be characteristic of benzylamines.

-

Molecular Ion (M⁺): A peak at m/z = 189.

-

Major Fragments:

-

Loss of an amino group (-NH₂) to give a fragment at m/z = 173.

-

Cleavage of the C-C bond between the benzylic carbon and the ring, leading to a tropylium-like ion. The base peak is often the phenylmethyl cation [C₇H₇]⁺ at m/z = 91 for unsubstituted benzylamine[5]. For this substituted compound, the corresponding fragment would be at m/z = 172 (loss of NH₃).

-

Fragments corresponding to the trifluoroethylbenzyl cation at m/z = 173.

-

Synthesis and Experimental Protocols

A plausible synthetic route to this compound would involve the conversion of a suitable starting material, such as 2-(trifluoromethyl)benzonitrile or 2-(trifluoromethyl)benzaldehyde. A general workflow is outlined below.

Synthetic Workflow

Caption: A conceptual workflow for the synthesis of substituted benzylamines.

Note: The above diagram illustrates general strategies. A more specific synthesis for the title compound might start from 2-bromobenzaldehyde, followed by trifluoroethylation and subsequent conversion of the aldehyde to an amine.

Protocol: Reductive Amination of a Substituted Benzaldehyde

This protocol is a general method for the synthesis of benzylamines.

-

Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add a solution of ammonia in methanol (excess) to the flask.

-

Reducing Agent: Slowly add a reducing agent like sodium borohydride or sodium triacetoxyborohydride (1.5-2 equivalents) to the mixture at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

-

General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled[4][6]. May cause skin and eye irritation or burns[7][8].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a certified respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. This guide provides a foundational understanding of its physicochemical properties based on predictive methods and comparison with analogous structures. The information on its expected spectroscopic signature, a plausible synthetic approach, and necessary safety precautions will aid researchers in their future work with this molecule. As more experimental data becomes available, this profile can be further refined.

References

-

PubChem. 2,2,2-Trifluoroethylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Ethanamine, 2,2,2-trifluoro-. National Center for Biotechnology Information. [Link]

-

PubChem. 2,2,2-Trifluoroethyl trifluoromethanesulfonate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Benzylamine. [Link]

-

Halocarbon Life Sciences. SDS – SAFETY DATA SHEET: 2,2,2-TRIFLUOROETHYLAMINE. [Link]

-

MassBank. Benzylamine. [Link]

-

NIST. Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. National Institute of Standards and Technology. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 3-(2,2,2-Trifluoro-ethyl)-benzylamine,1160487-12-6-Amadis Chemical [amadischem.com]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. massbank.eu [massbank.eu]

- 6. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bis(2,2,2-trifluoroethyl)amine | C4H5F6N | CID 78999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. halocarbon-ls.com [halocarbon-ls.com]

A Technical Guide to the ¹H NMR Spectrum of 2-(2,2,2-Trifluoro-ethyl)-benzylamine: Prediction, Acquisition, and Interpretation

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2,2,2-Trifluoro-ethyl)-benzylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust protocol for its experimental acquisition, and offers insights into the interpretation of its key features. The guide emphasizes the structural reasoning behind chemical shifts and coupling patterns, particularly the influence of the electron-withdrawing trifluoroethyl group on the molecule's proton environments.

Molecular Structure and Proton Environments

Nuclear Magnetic Resonance spectroscopy is a premier analytical technique for elucidating molecular structure. The ¹H NMR spectrum of this compound is dictated by its unique arrangement of protons, which can be categorized into four distinct chemical environments. Understanding these environments is the first step in predicting and interpreting the final spectrum.

The structure is comprised of:

-

Aromatic Protons (H-Ar): Four protons attached to the benzene ring. Due to the ortho-substitution pattern, they are not chemically equivalent and will interact with each other, leading to complex splitting patterns.

-

Benzylic Protons (H-a): Two protons of the methylene group attached directly to the aromatic ring and the amine nitrogen (-CH₂ -NH₂).

-

Trifluoroethyl Protons (H-b): Two protons of the methylene group adjacent to the strongly electronegative trifluoromethyl group (-CH₂ -CF₃).

-

Amine Protons (H-N): Two protons of the primary amine (-NH₂ ). These protons are labile and their spectral appearance is highly dependent on experimental conditions.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

The chemical shift (δ) and multiplicity of each proton signal are governed by the local electronic environment and proximity to other spin-active nuclei. The presence of both an aromatic ring and a trifluoromethyl (CF₃) group creates a distinctive spectral fingerprint.

Aromatic Region (H-Ar, δ ≈ 7.2-7.5 ppm)

The four aromatic protons are located on a 1,2-disubstituted benzene ring. This arrangement renders them chemically non-equivalent, and their signals will appear in the typical aromatic region. The electron-donating nature of the alkyl substituents suggests their shifts will be in the range of δ 7.2-7.5 ppm. Spin-spin coupling between adjacent (ortho), meta, and para protons will result in a complex, overlapping multiplet pattern that is often challenging to resolve at lower field strengths.

Benzylic Protons (H-a, δ ≈ 3.9-4.1 ppm)

These two protons are adjacent to both the aromatic ring and the nitrogen atom of the amine. Their chemical shift is anticipated to be similar to that of benzylamine itself (typically ~3.84 ppm in CDCl₃)[1]. However, the presence of the nearby electron-withdrawing trifluoroethyl group on the ring may induce a slight downfield shift. Protons on adjacent nitrogen atoms typically do not cause splitting due to rapid quadrupole relaxation or chemical exchange. Therefore, this signal is predicted to be a sharp singlet .

Trifluoroethyl Protons (H-b, δ ≈ 3.2-3.5 ppm)

This signal is a hallmark of the molecule. The two protons of the -CH₂-CF₃ group are directly attached to a carbon bearing three fluorine atoms. Fluorine (¹⁹F) is a spin-½ nucleus and couples strongly with neighboring protons.[2][3] The three equivalent fluorine nuclei will split the proton signal into a quartet (n+1 rule applies for coupling to n equivalent spin-½ nuclei). The strong electron-withdrawing effect of the CF₃ group will significantly deshield these protons, shifting their signal downfield. The through-bond coupling constant, ³J(H-F), is expected to be in the range of 8-12 Hz.

Amine Protons (H-N, δ ≈ 1.5-3.0 ppm, broad)

The chemical shift of primary amine protons is highly variable and depends on factors such as solvent, sample concentration, and temperature.[4] These protons undergo rapid chemical exchange, which typically results in a broad singlet that does not show coupling to adjacent protons. This signal can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube; the NH₂ signal will disappear as the protons are replaced by deuterium.

Tabulated Spectral Data Summary

The predicted ¹H NMR parameters for this compound are summarized below.

| Proton Label | Chemical Environment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J) | Integration |

| H-Ar | Aromatic C-H | 7.2 – 7.5 | Multiplet (m) | H-H coupling | 4H |

| H-a | Ar-CH₂ -NH₂ | 3.9 – 4.1 | Singlet (s) | N/A | 2H |

| H-b | CH₂ -CF₃ | 3.2 – 3.5 | Quartet (q) | ³J(H-F) ≈ 8-12 Hz | 2H |

| H-N | -NH₂ | 1.5 – 3.0 | Broad Singlet (br s) | N/A | 2H |

Key Structural Relationships and Visualization

The primary coupling interactions that define the spectrum are the vicinal H-H couplings within the aromatic ring and the crucial three-bond H-F coupling in the trifluoroethyl side chain. These relationships are visualized in the diagram below.

Caption: Molecular structure and key ¹H NMR correlations.

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and adherence to best practices.[5]

Materials:

-

This compound sample (5-25 mg)[6]

-

High-quality deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality 5 mm NMR tube

-

Pasteur pipette and glass wool

-

Vial for dissolution

Methodology:

-

Sample Weighing: Accurately weigh approximately 10-15 mg of the solid sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[7] CDCl₃ is a common choice for its excellent dissolving power for many organic compounds and its single residual peak at δ 7.26 ppm, which can serve as a secondary chemical shift reference.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely. A homogeneous solution is critical for achieving good spectral resolution.

-

Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and broaden spectral lines.[8]

-

Volume Check: Ensure the solvent height in the NMR tube is approximately 5 cm (or 0.7 mL), which is optimal for modern NMR spectrometers.[8]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent (CDCl₃). The lock signal stabilizes the magnetic field during acquisition.

-

Shim the magnetic field. This iterative process optimizes the field's homogeneity across the sample volume, resulting in sharp, symmetrical peaks. Automated shimming routines are standard on modern instruments.

-

-

Spectrum Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect 8 to 16 scans for a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm.

-

Conclusion

The ¹H NMR spectrum of this compound is highly informative, providing unambiguous confirmation of its structure. The key diagnostic signals are the quartet for the -CH₂-CF₃ protons, arising from ³J(H-F) coupling, and the singlet for the benzylic -CH₂-NH₂ protons. The aromatic region will present as a complex multiplet, and the amine protons will appear as a characteristic broad singlet. By following the detailed prediction and acquisition protocol outlined in this guide, researchers can confidently obtain and interpret the spectrum of this and structurally related fluorinated compounds.

References

Sources

- 1. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 2. biophysics.org [biophysics.org]

- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

An In-depth Technical Guide to the 13C NMR Analysis of 2-(2,2,2-Trifluoroethyl)benzylamine

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-(2,2,2-trifluoroethyl)benzylamine. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document delves into the theoretical principles governing the spectrum, practical considerations for data acquisition, and a detailed interpretation of the spectral features unique to this fluorinated molecule.

I. Introduction: The Structural Significance of Fluorinated Benzylamines

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-(2,2,2-Trifluoroethyl)benzylamine is a key structural motif, and understanding its precise chemical structure is crucial for the development of novel chemical entities. 13C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of the molecule.[1][2] This guide will dissect the 13C NMR spectrum of this compound, with a particular focus on the influence of the trifluoroethyl group on the chemical shifts and coupling constants of the aromatic and aliphatic carbons.

II. Fundamental Principles of 13C NMR Spectroscopy for Fluorinated Compounds

13C NMR spectroscopy observes the nuclear magnetic resonance of the ¹³C isotope, which has a natural abundance of approximately 1.1%.[3] Unlike ¹H NMR, routine ¹³C NMR spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single peak.[4] This simplifies the spectrum and allows for the direct determination of the number of non-equivalent carbons in a molecule.

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Electronegative substituents, such as fluorine, induce a significant downfield shift (to higher ppm values) for the directly attached and nearby carbon atoms.[4] This effect diminishes with distance.

A key feature in the ¹³C NMR spectra of organofluorine compounds is the presence of spin-spin coupling between ¹³C and ¹⁹F nuclei (¹⁹F has 100% natural abundance and a spin of ½).[1][5] This coupling, which is not removed by proton decoupling, splits the carbon signals into multiplets. The magnitude of this coupling, known as the coupling constant (J), is dependent on the number of bonds separating the carbon and fluorine atoms and provides invaluable structural information.[6][7]

-

One-bond coupling (¹JCF): This is the largest coupling, typically observed for carbons directly bonded to fluorine. For a CF₃ group, this value can range from 230 to 345 Hz.[8]

-

Two-bond coupling (²JCF): Coupling between a carbon and a fluorine atom separated by two bonds is smaller, generally in the range of 20-50 Hz.[9][10]

-

Three-bond coupling (³JCF): This coupling over three bonds is even smaller, typically between 5 and 10 Hz.[8][9]

-

Long-range coupling (⁴JCF and beyond): Couplings over more than three bonds are often observed in aromatic systems and are usually the smallest, in the range of 1-4 Hz.[8]

The multiplicity of a carbon signal due to coupling with 'n' equivalent fluorine atoms follows the n+1 rule. Therefore, a carbon in a CF₃ group will appear as a quartet (3+1=4) in the ¹³C NMR spectrum.[11]

III. Predicted 13C NMR Spectrum of 2-(2,2,2-Trifluoroethyl)benzylamine

The structure of 2-(2,2,2-trifluoroethyl)benzylamine contains nine unique carbon atoms. The predicted ¹³C NMR spectrum will therefore exhibit nine distinct signals, with some showing characteristic splitting patterns due to C-F coupling.

Caption: A streamlined workflow for the 13C NMR analysis of 2-(2,2,2-Trifluoroethyl)benzylamine.

IV. Experimental Protocol: Acquiring High-Quality 13C NMR Data

The successful acquisition of a ¹³C NMR spectrum for a fluorinated compound requires careful attention to experimental parameters.

1. Sample Preparation:

- Dissolve 10-50 mg of 2-(2,2,2-trifluoroethyl)benzylamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts. [12] * Filter the solution into a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

- Ensure the probe is properly tuned to the ¹³C frequency.

3. Data Acquisition:

- A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.

- Relaxation Delay (d1): Quaternary carbons and the CF₃ carbon often have long relaxation times (T₁). A longer relaxation delay (e.g., 2-5 seconds) is recommended to ensure full relaxation between scans, which is crucial for obtaining quantitative information and preventing signal attenuation. [11] * Number of Scans (ns): Due to the low natural abundance of ¹³C and the splitting of signals by fluorine, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio, especially for the CF₃ quartet. [13] * Spectral Width: Ensure the spectral width is large enough to encompass all carbon signals, from the aliphatic region to the aromatic and carbonyl regions (typically 0-220 ppm). [3] 4. Data Processing:

- Apply an exponential multiplication with a line broadening factor of 0.5-1 Hz to improve the signal-to-noise ratio.

- Perform Fourier transformation, followed by careful phasing and baseline correction of the spectrum.

V. Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all carbon signals, especially in more complex molecules, advanced 2D NMR experiments can be employed:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

-

¹⁹F-¹³C HMBC: A less common but powerful experiment that can directly probe long-range C-F couplings.

VI. Conclusion

The ¹³C NMR spectrum of 2-(2,2,2-trifluoroethyl)benzylamine is rich with structural information. A thorough understanding of the principles of chemical shifts and, most importantly, C-F coupling constants allows for the complete assignment of the spectrum. The characteristic quartet signals for the CF₃ and adjacent CH₂ carbons serve as powerful diagnostic peaks for the presence of the trifluoroethyl moiety. By following the outlined experimental protocols, researchers can obtain high-quality spectra that are essential for the unambiguous structural elucidation of this and similar fluorinated compounds, thereby supporting the advancement of drug discovery and development programs.

References

-

Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link]

-

LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I. [Link]

-

LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Cremer, D., & Crehuet, R. (2001). Probing 1J(C−F) and nJ(F−F) Spin−Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation. The Journal of Physical Chemistry A, 105(40), 9144-9156. [Link]

-

Schaefer, T., Marat, K., Peeling, J., & Veregin, R. P. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2785. [Link]

-

University of Calgary. (n.d.). The basics of 13C-NMR spectroscopy. University of Calgary. [Link]

-

Holmes, J. B., & DiRocco, D. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3425-3432. [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]

-

Moser, A. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. [Link]

-

ResearchGate. (2025). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate. [Link]

-

University of Wisconsin-Platteville. (n.d.). 13C-NMR. University of Wisconsin-Platteville. [Link]

-

Emsley, J. W., & Phillips, L. (1971). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526. [Link]

-

Holmes, J. B., & DiRocco, D. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3425-3432. [Link]

-

ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. ResearchGate. [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(18), 5227-5237. [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. ResearchGate. [Link]

-

Duke University. (n.d.). The Duke NMR Center Coupling constants. Duke University. [Link]

-

Emsley, J. W., & Phillips, L. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry, 71(13), 4393-4398. [Link]

-

LibreTexts. (2024). 16: Multinuclear. Chemistry LibreTexts. [Link]

-

Physical Chemistry Chemical Physics. (n.d.). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Royal Society of Chemistry. [Link]

-

Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no.... Quora. [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. JEOL. [Link]

-

SpectraBase. (n.d.). Trifluoromethane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... ResearchGate. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). Human Metabolome Database. [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

Kwan, E. E. (n.d.). Fluorine Couplings in Carbon-13 Spectra. Harvard University. [Link]

-

Wikipedia. (n.d.). J-coupling. Wikipedia. [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

PubMed. (n.d.). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. PubMed. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. PubChem. [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Duke NMR Center Coupling constants [sites.duke.edu]

- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

mass spectrometry of 2-(2,2,2-Trifluoro-ethyl)-benzylamine

An In-Depth Technical Guide to the Mass Spectrometry of 2-(2,2,2-Trifluoro-ethyl)-benzylamine

In the landscape of pharmaceutical and materials science, the introduction of fluorine into organic molecules imparts unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity. This compound is a molecule of interest, combining the versatile benzylamine scaffold with a reactive trifluoroethyl group. Accurate structural confirmation and quantification of such compounds are paramount, and mass spectrometry (MS) stands as the definitive analytical technique for this purpose.

This guide provides a comprehensive technical overview of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of methods, we will delve into the causal reasoning behind analytical choices, from ionization source selection to the prediction of fragmentation pathways. The protocols herein are designed to be self-validating, providing researchers with a robust framework for developing and executing their own analytical methods.

Foundational Physicochemical Properties

Before approaching the mass spectrometer, a fundamental understanding of the analyte's structure is critical. This knowledge informs our predictions of its behavior under various ionization and fragmentation conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃N | |

| Molecular Weight | 189.18 g/mol | |

| Structure | ||

| Key Features | - Basic Nitrogen: Readily protonated, ideal for positive-mode Electrospray Ionization (ESI).- Aromatic Ring: Stable structure that influences fragmentation.- Trifluoroethyl Group: Highly electronegative, directing specific fragmentation pathways through inductive effects.- Benzylic C-N Bond: A common cleavage site in mass spectrometry. |

Strategic Selection of Ionization Techniques

The choice of ionization method is the most critical parameter in a mass spectrometry experiment. It dictates whether we analyze the intact molecule or its fragments and determines the coupling with chromatographic techniques. For this compound, two techniques are primarily recommended: Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI) for LC-MS

ESI is a soft ionization technique that generates ions from solution with minimal fragmentation. This makes it the premier choice for liquid chromatography-mass spectrometry (LC-MS), where the goal is often to detect the intact protonated molecule, [M+H]⁺.

Causality: The basic amine group in this compound is readily protonated in the acidic mobile phases commonly used in reversed-phase chromatography. This inherent chemical property makes it an excellent candidate for positive-ion ESI, which will reliably generate a strong signal for the [M+H]⁺ ion at m/z 190.19. This ion can then be selected for tandem mass spectrometry (MS/MS) to elicit structurally informative fragments.

Electron Ionization (EI) for GC-MS

EI is a high-energy, "hard" ionization technique that results in extensive and reproducible fragmentation. It is the standard for gas chromatography-mass spectrometry (GC-MS).

Causality: While the compound's polarity may present challenges for GC, its relatively low molecular weight makes it amenable to this technique, potentially after derivatization. EI is invaluable because the resulting fragmentation pattern serves as a unique "fingerprint" for the molecule, which can be compared against spectral libraries. The high energy of EI (typically 70 eV) provides sufficient energy to break multiple bonds, revealing the core structure of the molecule.

Predicted Mass Spectral Fragmentation Pathways

As a Senior Application Scientist, it is often necessary to predict fragmentation patterns for novel compounds based on established principles. The following sections detail the expected fragmentation of this compound under both ESI-MS/MS and EI-MS conditions.

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

In a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF), the protonated molecule ([M+H]⁺, m/z 190.19) is isolated and subjected to collision-induced dissociation (CID). The fragmentation is driven by the location of the charge on the nitrogen atom.

-

Loss of Ammonia (NH₃): A common fragmentation pathway for protonated benzylamines involves the loss of ammonia[1][2]. However, in this substituted amine, the more likely initial loss is the neutral trifluoroethylamine.

-

Benzylic Cleavage: The most probable primary fragmentation is the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of the stable benzyl cation.

-

Formation of the Benzyl Cation: Cleavage of the bond between the benzyl carbon and the ethylamine nitrogen results in the highly stable benzyl cation at m/z 91 . This is often the base peak in the spectra of benzyl-containing compounds[3].

-

Formation of the Trifluoroethyliminium Ion: An alternative cleavage of the benzylic C-N bond can produce a trifluoroethyliminium ion [CH₂=NH-CH₂CF₃]⁺ at m/z 98 .

The following diagram illustrates the predicted ESI-MS/MS fragmentation cascade.

EI-MS Fragmentation

Electron ionization imparts significant energy, leading to more extensive fragmentation. The initial ionization event creates a molecular ion (M⁺•) at m/z 189.18.

-

Alpha-Cleavage: This is a dominant fragmentation mechanism for amines[4][5]. Cleavage of the C-C bond adjacent to the nitrogen is highly favored. For this molecule, cleavage of the benzyl C-C bond is less likely than cleavage of the bond to the trifluoroethyl group. The most significant alpha-cleavage will be the loss of the trifluoroethyl radical (•CH₂CF₃), leading to an iminium ion at m/z 90 .

-

Benzylic Cleavage: Cleavage of the benzylic C-N bond is also highly probable, leading to the formation of the stable benzyl radical and a charged fragment at m/z 98 , or the benzyl cation at m/z 91 and a neutral radical. The benzyl cation at m/z 91 is expected to be a very prominent peak.

-

Tropylium Ion Rearrangement: The benzyl cation (m/z 91) often rearranges to the more stable tropylium ion before further fragmenting by losing acetylene (C₂H₂) to yield an ion at m/z 65.

The diagram below outlines the predicted EI fragmentation pathways.

Summary of Predicted Key Ions

| Ionization | Predicted Ion | Formula | Calculated m/z | Fragmentation Pathway |

| ESI | [M+H]⁺ | [C₉H₁₁F₃N]⁺ | 190.19 | Protonated Molecule |

| ESI-MS/MS | Benzyl Cation | [C₇H₇]⁺ | 91.05 | Benzylic Cleavage |

| ESI-MS/MS | Trifluoroethyliminium Ion | [C₃H₅F₃N]⁺ | 99.04 | Loss of Benzyl Radical |

| EI | Molecular Ion | [C₉H₁₀F₃N]⁺• | 189.18 | Initial Ionization |

| EI | Benzyl/Tropylium Cation | [C₇H₇]⁺ | 91.05 | Benzylic Cleavage |

| EI | Iminium Ion | [C₇H₈N]⁺ | 90.07 | Alpha-Cleavage (Loss of •CH₂CF₃) |

| EI | C₅H₅⁺ | [C₅H₅]⁺ | 65.04 | Loss of C₂H₂ from Tropylium |

Experimental Protocols

The following protocols provide a starting point for method development. As an application scientist, I stress that these must be optimized for the specific instrument and matrix being used.

Protocol 1: LC-MS/MS Analysis

This protocol is designed for quantification and confirmation using a triple quadrupole or Q-TOF mass spectrometer.

-

Sample Preparation:

-

Accurately weigh and dissolve the reference standard in methanol to create a 1 mg/mL stock solution.

-

Perform serial dilutions in a 50:50 mixture of water and acetonitrile to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

For experimental samples, perform a protein precipitation or solid-phase extraction (SPE) if the matrix is complex (e.g., plasma). Dilute the final extract to fall within the calibration range.

-

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A robust column is essential for reproducible retention.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for ensuring efficient protonation of the analyte.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MRM Mode):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

MRM Transitions:

-

Quantifier: 190.2 -> 91.1 (This transition is chosen for its expected intensity and specificity).

-

Qualifier: 190.2 -> 99.0 (A secondary transition to confirm identity).

-

-

Collision Energy: Optimize for each transition, starting around 15-25 eV.

-

Protocol 2: GC-MS Analysis

This protocol is for structural confirmation via spectral library matching.

-

Sample Preparation:

-

Prepare a 100 µg/mL solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

-

Ensure the sample is anhydrous to prevent column degradation.

-

-

Gas Chromatography:

-

Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Hold at 60 °C for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This program ensures the elution of the analyte as a sharp peak.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300. A low starting mass is used to detect smaller fragments, while the upper limit comfortably exceeds the molecular weight.

-

Workflow and Data Validation

A scientifically sound analysis requires a structured workflow from sample receipt to final report.

Trustworthiness through Self-Validation:

-

Retention Time: The analyte's retention time should be consistent (±2%) with that of an authentic reference standard run under the same conditions.

-

Qualifier Ion Ratio: In LC-MS/MS, the ratio of the quantifier to qualifier ion should be consistent across all samples and standards.

-

Spectral Matching: In GC-MS, the acquired EI spectrum should have a high match score (>85%) against a reference spectrum.

-

Blanks: Analysis of solvent blanks between samples is crucial to check for carryover and ensure the integrity of the results.

Conclusion

The mass spectrometric analysis of this compound is a tractable but nuanced task. A strategic approach, grounded in the fundamental principles of ionization and fragmentation, is essential for success. Electrospray ionization coupled with tandem mass spectrometry offers a highly sensitive and specific method for quantification, leveraging the predictable formation of the m/z 91 benzyl cation. Electron ionization provides a complementary technique, yielding a rich, reproducible fragmentation pattern ideal for unambiguous structural confirmation. By understanding the "why" behind each experimental choice, researchers can confidently develop and validate robust analytical methods for this and other novel fluorinated compounds, accelerating the pace of drug development and scientific discovery.

References

-

Pauwels, P. J., & Van de Water, A. (1999). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 34(7), 735-745. (Source: )

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (Source: )

-

Lee, H. B., & Peart, T. E. (1998). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International, 81(4), 841-849. (Source: )

-

Sigma-Aldrich. (n.d.). N-(2,2,2-Trifluoroethyl)benzylamine. (Source: )

-

Sigma-Aldrich. (n.d.). 2,2,2-Trifluoroethanol for mass spectrometry. (Source: )

-

NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. In NIST Chemistry WebBook. (Source: )

-

Li, Z., et al. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Analytical Chemistry, 95(48), 17525–17532. (Source: )

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (Source: )

-

ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. (Source: )

-

ChemicalBook. (n.d.). 2,2,2-TRIFLUOROETHYLAMINE. (Source: )

-

ACS Publications. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. (Source: )

-

McLafferty, F. W. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. (Source: )

-

An, M., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(5), 688-696. (Source: )

Sources

- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. thiele.ruc.dk [thiele.ruc.dk]

crystal structure of 2-(2,2,2-Trifluoro-ethyl)-benzylamine derivatives

An In-depth Technical Guide to the Crystal Structure of 2-(2,2,2-Trifluoro-ethyl)-benzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorination in Modern Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The this compound scaffold is of particular interest as it combines the conformational flexibility of a benzylamine core with the potent electronic effects of a trifluoromethyl group. Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount for rational drug design, polymorphism screening, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the methodologies for determining and analyzing the crystal structure of this compound derivatives. It is designed to equip researchers with the foundational knowledge and practical insights required to investigate the solid-state properties of this important class of compounds.

Part 1: Synthesis and Crystallization

A robust understanding of a molecule's crystal structure begins with its synthesis and subsequent crystallization. The choice of synthetic route and crystallization conditions can significantly impact the quality of the resulting crystals and even the polymorphic form obtained.

A Representative Synthetic Pathway

A common approach to synthesizing N-substituted benzylamines involves the reaction of a primary amine with a suitable alkylating agent. For the synthesis of a generic this compound derivative, a plausible route involves the reaction of benzylamine with 2,2,2-trifluoroethyl trifluoromethanesulfonate.[1]

Caption: A representative synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of benzylamine (18.7 mmol) in 50 mL of xylene, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (9.4 mmol).[1]

-

Reaction: Reflux the reaction mixture overnight.

-

Work-up: After cooling, filter the precipitate and wash with diethyl ether. Evaporate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash chromatography to yield the desired product.[1]

The Art of Crystallization: A Step-by-Step Guide

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical.

Caption: Common crystallization techniques for obtaining single crystals.

Experimental Protocol: Crystallization

-

Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Part 2: Unveiling the Three-Dimensional Architecture: Crystal Structure Determination and Analysis

Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction. The resulting structural data provides a wealth of information about molecular conformation, packing, and intermolecular interactions.

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for a hypothetical this compound derivative.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₀F₃N |

| Formula Weight | 189.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1003.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.252 |

| R-factor | < 0.05 |

Decoding Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[2][3] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where a molecule's electron density dominates.

Key Features of Hirshfeld Surface Analysis:

-

d_norm surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds.

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e).[4] The percentage contribution of different types of contacts (e.g., H...H, C...H, F...H) can be calculated, providing a quantitative measure of their importance in the crystal packing.[3][4]

The Role of the Trifluoromethyl Group in Crystal Packing

The trifluoromethyl group is a potent modulator of intermolecular interactions. Its electron-withdrawing nature and the presence of three fluorine atoms introduce the possibility of a variety of weak interactions that can significantly influence crystal packing.

-

C-H...F Hydrogen Bonds: While fluorine is a weak hydrogen bond acceptor, these interactions are often observed in the crystal structures of fluorinated compounds and can play a significant role in stabilizing the crystal lattice.[5]

-

F...F Interactions: The nature of F...F interactions is complex and can be either stabilizing or destabilizing depending on the geometry of the contact.[5]

-

C-F...π Interactions: The electron-rich π-system of the benzene ring can interact favorably with the electrophilic fluorine atoms of the trifluoromethyl group.

Caption: A diagram illustrating potential intermolecular interactions in the crystal lattice of a this compound derivative.

Conclusion: From Molecular Structure to Macroscopic Properties

The crystal structure of a this compound derivative is a critical determinant of its physical and chemical properties. A thorough understanding of the intermolecular interactions that govern the packing of these molecules in the solid state is essential for the development of stable, effective, and safe pharmaceutical products. The methodologies and analytical techniques outlined in this guide provide a robust framework for researchers to explore the rich and complex solid-state chemistry of this promising class of compounds. By integrating synthesis, crystallization, and advanced structural analysis, the scientific community can continue to unlock the full potential of fluorinated molecules in drug discovery and development.

References

-

Physical Chemistry Research. Regular Article. [Link]

- Google Patents. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

PubMed. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". [Link]

- Google Patents. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

-

MDPI. Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. [Link]

-

PubChem. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Search - Access Structures. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

-

PubChem. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. [Link]

-

ResearchGate. CrystEngComm. [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][6]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. [Link]

-

PubMed Central. Crystal structure, interaction energies and experimental electron density of the popular drug ketoprophen. [Link]

-

PubChem. Bis(2,2,2-trifluoroethyl)amine | C4H5F6N | CID 78999. [Link]

-

National Institutes of Health (NIH). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]

Sources

- 1. Synthesis routes of Benzyl-(2,2,2-trifluoro-ethyl)-amine [benchchem.com]

- 2. physchemres.org [physchemres.org]

- 3. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure, interaction energies and experimental electron density of the popular drug ketoprophen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents [patents.google.com]

The Evolving Landscape of Fluorinated Benzylamines: A Technical Guide to the Anticipated Biological Activity of 2-(2,2,2-Trifluoro-ethyl)-benzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Within the versatile benzylamine scaffold, the introduction of a trifluoroethyl group at the 2-position of the benzene ring represents a compelling, yet underexplored, area of medicinal chemistry. This technical guide synthesizes current knowledge from closely related fluorinated benzylamine analogues to forecast the potential biological activities, mechanisms of action, and structure-activity relationships (SAR) of 2-(2,2,2-trifluoro-ethyl)-benzylamine derivatives. While direct experimental data on this specific class of compounds is limited in publicly available literature, this guide provides a robust framework for their synthesis, biological evaluation, and potential therapeutic applications, drawing from established principles and experimental data from analogous chemical series. We will delve into anticipated antimicrobial and anticancer activities, as well as potential central nervous system (CNS) effects, supported by detailed experimental protocols and workflow visualizations to empower researchers in this nascent field.

Introduction: The Rationale for 2-(Trifluoroethyl) Substitution

Benzylamine derivatives are a ubiquitous motif in biologically active compounds, serving as the foundation for a multitude of therapeutic agents.[1] The introduction of fluorine-containing substituents has become a powerful strategy to modulate their pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is a common bioisostere for a methyl group, offering unique electronic and steric properties. However, the 2-(2,2,2-trifluoroethyl) moiety presents a distinct set of characteristics. The additional methylene linker (-CH2-) compared to a trifluoromethyl group can alter the spatial arrangement and flexibility of the substituent, potentially leading to novel interactions with biological targets. Furthermore, the strong electron-withdrawing nature of the trifluoroethyl group is expected to influence the pKa of the benzylamine nitrogen and the overall electronic distribution of the aromatic ring, thereby impacting receptor binding and enzyme inhibition.

This guide will explore the anticipated biological landscape of this compound derivatives, focusing on key areas where fluorinated benzylamines have shown promise.

Synthetic Strategies: Accessing the this compound Scaffold

The synthesis of N-substituted this compound derivatives can be approached through established synthetic methodologies for benzylamines. A common and versatile method is the reductive amination of a corresponding aldehyde or the N-alkylation of a primary amine.

Generalized Synthetic Workflow

A generalized workflow for the synthesis of the target compounds is depicted below. The key starting material, 2-(2,2,2-trifluoro-ethyl)-benzaldehyde, can be synthesized via multi-step procedures from commercially available precursors. Once obtained, it can be subjected to reductive amination with a variety of primary or secondary amines to yield the desired derivatives. Alternatively, this compound can be synthesized and subsequently N-alkylated or N-acylated.

Caption: Generalized synthetic routes to this compound derivatives.

Detailed Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of a this compound derivative via reductive amination.

Materials:

-

2-(2,2,2-Trifluoro-ethyl)-benzaldehyde

-

Primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Glacial acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

-

To a stirred solution of 2-(2,2,2-trifluoro-ethyl)-benzaldehyde (1.0 equivalent) in DCE, add the desired amine (1.05 equivalents) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Anticipated Biological Activities and Mechanisms of Action

Based on the biological profiles of structurally related fluorinated benzylamines, derivatives of this compound are anticipated to exhibit a range of biological activities.

Antimicrobial Activity

Substituted benzylamines have demonstrated efficacy against a variety of bacterial and fungal pathogens.[3][4] The introduction of fluorine atoms can enhance antimicrobial potency.[5] For instance, N-benzyl-2,2,2-trifluoroacetamide has shown moderate antibacterial and good antifungal activity.[6][7] The trifluoroethyl group in the 2-position is expected to increase the lipophilicity of the benzylamine derivatives, which may facilitate their passage through microbial cell membranes.

Hypothesized Mechanism of Antimicrobial Action:

The precise mechanism of action is likely multifactorial and dependent on the specific derivative and microbial species. Potential mechanisms include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the compounds could lead to insertion into the lipid bilayer, disrupting membrane potential and permeability.

-

Enzyme Inhibition: The derivatives could act as inhibitors of essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication. For example, N-benzyl-2,2,2-trifluoroacetamide has been studied for its potential to inhibit AmpC beta-lactamase and lanosterol 14 alpha-demethylase.[6]

Anticancer Activity

Numerous benzylamine derivatives have been investigated for their anticancer properties.[8][9] The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance binding to target proteins and improve metabolic stability.[3] For instance, 2-acetyl-benzylamine has shown significant cytotoxic properties against leukemia cells.[8] The this compound scaffold could serve as a template for the design of novel cytotoxic agents.

Potential Anticancer Mechanisms:

-

Enzyme Inhibition: Derivatives could target kinases or other enzymes crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: The compounds may trigger programmed cell death through various signaling pathways. 2-acetyl-benzylamine, for example, has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[8]

Central Nervous System (CNS) Activity: Monoamine Oxidase (MAO) Inhibition

Benzylamine and its derivatives are well-known substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a critical role in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[10][11] The inhibition of MAO is a validated strategy for the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[12][13] Fluorine-substituted benzylamines have been studied as MAO inhibitors.[14]

Mechanism of MAO Inhibition:

MAO enzymes catalyze the oxidative deamination of monoamines.[12] Inhibitors can act reversibly or irreversibly to block the active site of the enzyme, leading to an increase in the synaptic concentration of neurotransmitters.

Caption: Postulated mechanism of MAO inhibition by this compound derivatives.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound derivatives is not yet available, we can extrapolate from related series of fluorinated benzylamines and other substituted benzylamines.[14][15][16][17]

Key Structural Features for Optimization:

-

Substitution on the Benzene Ring: The position and nature of other substituents on the aromatic ring will significantly impact biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets.

-

Substitution on the Amine Nitrogen: The nature of the substituent(s) on the benzylamine nitrogen is crucial for activity. N-alkylation or N-acylation can alter the compound's polarity, steric profile, and hydrogen bonding capacity, thereby influencing its pharmacological properties.

-

Stereochemistry: If a chiral center is introduced, for example, by substitution on the benzylic carbon, the stereochemistry will likely play a critical role in biological activity, with one enantiomer often being more active than the other.

Quantitative Data from Analogous Compounds

To provide a quantitative context for the potential biological activity of the target compounds, the following table summarizes data for structurally related benzylamine derivatives.

| Compound Class | Derivative | Biological Activity | Assay | Result (IC₅₀/MIC) | Reference |

| Fluorinated Benzylamides | N-benzyl-2,2,2-trifluoroacetamide | Antifungal | Broth Microdilution | 15.62 µg/mL (vs. A. flavus) | [6][7] |

| Substituted Benzylamines | 2-Acetyl-benzylamine | Anticancer | Cytotoxicity Assay | 0.39 mM (vs. NB-4 cells) | [8] |

| Substituted Benzylamines | Novel Benzylamine Derivative 1 | 17β-HSD3 Inhibition | Enzyme Inhibition Assay | 0.9 µM | [18] |

Experimental Protocols for Biological Evaluation

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of a novel compound against a panel of microorganisms.[19][20][21][22][23]

Materials:

-

96-well microtiter plates

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Positive control antibiotic

-

Negative control (medium only)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration range. Discard 100 µL from the last well containing the compound.

-

Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except the sterility control) with 100 µL of the diluted inoculum.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a growth control (broth with inoculum but no compound).

-

Seal the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.[19][21]

Conclusion and Future Directions

The exploration of this compound derivatives presents a promising, albeit currently uncharted, frontier in medicinal chemistry. By leveraging the principles of fluorine chemistry and the proven versatility of the benzylamine scaffold, there is significant potential for the discovery of novel therapeutic agents with antimicrobial, anticancer, and CNS activities. This technical guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this intriguing class of compounds. Future research should focus on the systematic synthesis of a library of these derivatives with diverse substitutions on the aromatic ring and the amine nitrogen. Subsequent comprehensive biological screening, guided by the protocols outlined herein, will be essential to elucidate their pharmacological profiles and identify lead candidates for further development. The insights gained from such studies will not only expand our understanding of the structure-activity relationships of fluorinated benzylamines but also potentially contribute to the development of new and effective medicines.

References

- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Amines with 1-(Bromomethyl)-2-(trifluoromethyl)benzene. BenchChem.

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Development of Novel Antimicrobial Compounds. BenchChem.

- Vicker, N., et al. (2014). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.

- Ellinghaus, H. (2021).

-

ResearchGate. (n.d.). Visual representation of the pathway by which monoamine... Retrieved from [Link]

- BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". BenchChem.

- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.

- BenchChem. (2025). The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. BenchChem.

- The Open Medicinal Chemistry Journal. (n.d.).

- Balachandran, C., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide.

-

ResearchGate. (n.d.). Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using... Retrieved from [Link]

- Vaskeviciute, A., et al. (2024).

-

ResearchGate. (n.d.). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. Retrieved from [Link]

- Muthu, K., et al. (2019).